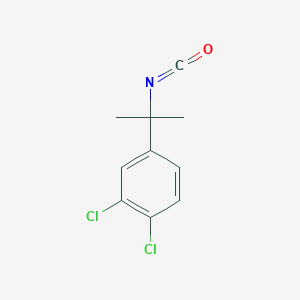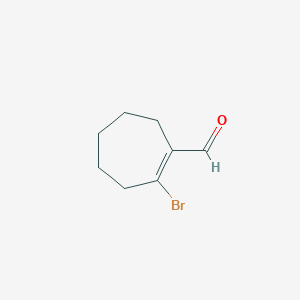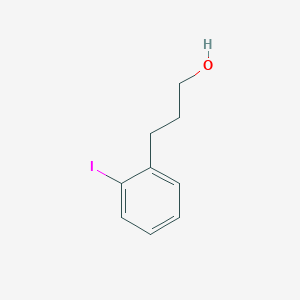
3-(2-iodophenyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodophenyl)-1-propanol is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-1-propanol typically involves the iodination of a phenylpropane derivative. One common method is the reaction of 2-iodobenzaldehyde with a Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Iodophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a phenylpropanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Iodophenyl)propanal or 3-(2-iodophenyl)propanoic acid.
Reduction: 3-Phenyl-1-propanol.
Substitution: 3-(2-Aminophenyl)-1-propanol or 3-(2-thiophenyl)-1-propanol.
Wissenschaftliche Forschungsanwendungen
3-(2-Iodophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Eigenschaften
CAS-Nummer |
26059-41-6 |
|---|---|
Molekularformel |
C9H11IO |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
3-(2-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 |
InChI-Schlüssel |
RMHUFAVKFGGBTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


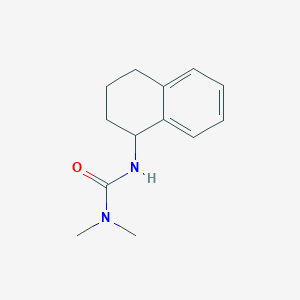
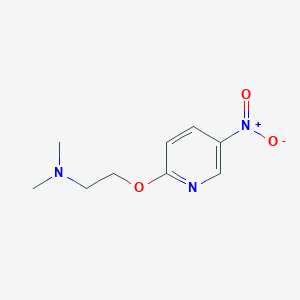
![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)
![Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-](/img/structure/B8700110.png)



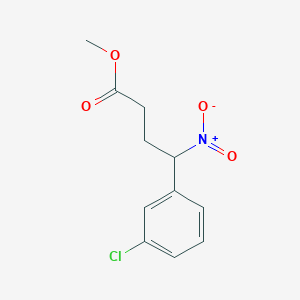
![2-(Imidazo[1,5-a]pyridin-3-ylthio)acetonitrile](/img/structure/B8700170.png)
![2-[3-(Dibromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8700176.png)
